MAO-B Inhibition Profile
A derivative containing the 3,3-dimethyltetrahydro-2H-pyran-4-amine scaffold demonstrated potent inhibition of human MAO-B with an IC50 value of 10 nM, indicating a high degree of target engagement that is often critical for CNS drug development programs [1]. In contrast, a structurally distinct but functionally related comparator compound showed significantly weaker MAO-B inhibition with an IC50 of 17,000 nM (1.70E+4 nM) under similar assay conditions, representing a 1,700-fold difference in potency [2]. While this is a scaffold-based inference rather than a direct compound-to-compound comparison, the data highlights the potential for this specific core structure to achieve nanomolar potency against biological targets.
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 10 nM (for a derivative containing the target compound scaffold) |
| Comparator Or Baseline | Comparator compound (CHEMBL4216610) IC50: 17,000 nM |
| Quantified Difference | 1,700-fold difference |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, using kynuramine as substrate |
Why This Matters
This data suggests the 3,3-dimethyltetrahydropyran-4-amine scaffold can confer significantly higher potency than other chemical matter in the same assay, a critical differentiator for projects targeting MAO-B.
- [1] BindingDB. BDBM50585935 (CHEMBL5090153). Affinity Data for MAO-B. Accessed 2024. View Source
- [2] BindingDB. BDBM50450822 (CHEMBL4216610). Affinity Data for MAO-B. Accessed 2024. View Source
